molecular formula C16H14Cl3FN2O2S B10978044 1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

Cat. No.: B10978044
M. Wt: 423.7 g/mol
InChI Key: SYILACWCXPVHMY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a 2,4,5-trichlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated piperazine with 4-fluorobenzene under suitable conditions, such as the presence of a base like potassium carbonate.

    Sulfonylation with 2,4,5-Trichlorobenzenesulfonyl Chloride: The final step involves the reaction of the intermediate with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine
  • 1-(4-Fluorophenyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine
  • 1-(4-Fluorophenyl)-4-[(2,4,5-trifluorophenyl)sulfonyl]piperazine

Comparison: Compared to these similar compounds, 1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is unique due to the specific combination of fluorine and chlorine substituents on the aromatic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14Cl3FN2O2S

Molecular Weight

423.7 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H14Cl3FN2O2S/c17-13-9-15(19)16(10-14(13)18)25(23,24)22-7-5-21(6-8-22)12-3-1-11(20)2-4-12/h1-4,9-10H,5-8H2

InChI Key

SYILACWCXPVHMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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